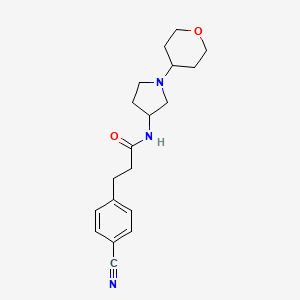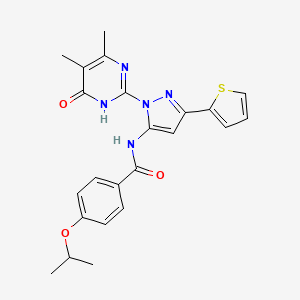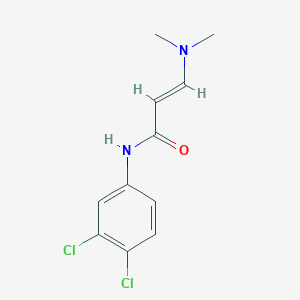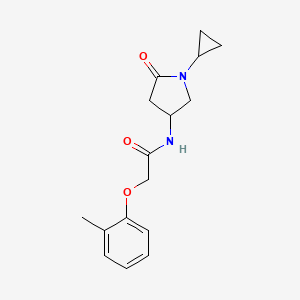![molecular formula C22H27ClN2O4S B2690608 3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922075-61-4](/img/structure/B2690608.png)
3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties. The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing oxygen and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D conformation of the molecule could be influenced by steric interactions between these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzenesulfonamide group, the tetrahydrobenzo[b][1,4]oxazepin ring, and the isopentyl group. Each of these groups could potentially undergo different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzenesulfonamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Environmental Presence and Analytical Detection
- Environmental Monitoring : Benzenesulfonamide derivatives, including benzothiazoles (BTHs) and benzotriazoles (BTRs), are identified in environmental samples, highlighting their widespread use and persistence. A study developed a method for their detection in particulate matter of outdoor air, indicating environmental monitoring applications for similar compounds (Alba Maceira, R. M. Marcé, F. Borrull, 2018).
Photodynamic Therapy and Anticancer Applications
- Photodynamic Therapy : Certain benzenesulfonamide derivatives are investigated for their singlet oxygen quantum yield, a crucial factor in photodynamic therapy for cancer treatment. For example, zinc phthalocyanines substituted with benzenesulfonamide derivatives showed potential as Type II photosensitizers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antibacterial and Antifungal Activities
- Antimicrobial Activities : Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in developing new antibacterial and antifungal agents. Some compounds showed promising activity against various microbial strains, underscoring the therapeutic potential of such derivatives (S. Y. Hassan, 2013).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibition : Compounds featuring benzenesulfonamide groups have been explored for their inhibitory activity against human carbonic anhydrases, an approach relevant in treating conditions like glaucoma and neuropathic pain. The structural features of these compounds, including the sulfonamide group, play a crucial role in their activity and specificity (C. Altug, Hanife Güneş, A. Nocentini, S. Monti, Martina Buonanno, C. Supuran, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(2)10-11-25-19-9-8-17(13-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-7-5-6-16(23)12-18/h5-9,12-13,15,24H,10-11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSALDYUVBCECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Bromophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2690532.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690533.png)
![6-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690534.png)




![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)
![3-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2690541.png)


![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2690548.png)